(4-Ethoxyphenyl)(pyrrolidin-1-yl)methanone
CAS No.:
Cat. No.: VC15018035
Molecular Formula: C13H17NO2
Molecular Weight: 219.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17NO2 |
|---|---|
| Molecular Weight | 219.28 g/mol |
| IUPAC Name | (4-ethoxyphenyl)-pyrrolidin-1-ylmethanone |
| Standard InChI | InChI=1S/C13H17NO2/c1-2-16-12-7-5-11(6-8-12)13(15)14-9-3-4-10-14/h5-8H,2-4,9-10H2,1H3 |
| Standard InChI Key | NNNYSOBABPYXSK-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC=C(C=C1)C(=O)N2CCCC2 |
Introduction
Structural Characteristics and Molecular Properties
The molecular formula of (4-Ethoxyphenyl)(pyrrolidin-1-yl)methanone is C₁₃H₁₇NO₂, with a molecular weight of 219.28 g/mol. The compound features:
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A 4-ethoxyphenyl group (aromatic ring with an ethoxy substituent at the para position), which enhances lipophilicity and electron-donating capacity.
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A pyrrolidine ring (five-membered secondary amine), contributing to basicity and hydrogen-bonding potential.
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A methanone bridge connecting the two moieties, enabling planar geometry and dipole interactions.
The ethoxy group (-OCH₂CH₃) increases steric bulk compared to smaller substituents like methoxy (-OCH₃), potentially influencing binding interactions in biological systems .
Synthetic Methodologies
Decarboxylative-Decarbonylative Coupling
A prominent synthesis route involves arylglyoxylic acids and dithiocarbamates. For example:
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4-Ethoxyphenylglyoxylic acid is prepared via oxidation of 4-ethoxyacetophenone using selenium dioxide (SeO₂) in pyridine .
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The glyoxylic acid reacts with pyrrolidine dithiocarbamate in the presence of (NH₄)₂S₂O₈ and a palladium catalyst [(dppf)PdCl₂], yielding the target compound via decarboxylative-decarbonylative coupling .
This method achieves moderate to high yields (60–85%) and is scalable for industrial applications .
Oxidative Amidation of Alcohols
An alternative approach employs visible light-driven catalysis using lead-free metal halide perovskites (e.g., Cs₃Cu₂Br₅). Here, 4-ethoxybenzyl alcohol is oxidized to the corresponding aldehyde, which undergoes condensation with pyrrolidine under aerobic conditions . This green chemistry method minimizes toxic byproducts and operates at ambient temperatures .
Physicochemical Properties
The compound exhibits moderate lipophilicity, facilitating membrane permeability in biological systems. Its solubility in polar aprotic solvents suggests utility in solution-phase reactions .
Chemical Reactivity
Nucleophilic Acyl Substitution
The methanone carbonyl group undergoes reactions with nucleophiles such as Grignard reagents or hydrides. For instance, reduction with sodium borohydride (NaBH₄) yields a secondary alcohol derivative .
Electrophilic Aromatic Substitution
The 4-ethoxyphenyl ring participates in nitration and sulfonation at the meta position due to the electron-donating ethoxy group. This reactivity is exploitable for functionalizing the aromatic core .
Pyrrolidine Modifications
The pyrrolidine nitrogen can be alkylated or protonated, altering the compound’s basicity. Quaternary ammonium salts derived from this group have shown enhanced antimicrobial activity in analogs.
Biological Activities and Applications
Antimicrobial Activity
Structural analogs, such as (4-methoxyphenyl)(pyrrolidin-1-yl)methanone, exhibit broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values of 8–16 µg/mL . The ethoxy variant is hypothesized to improve membrane penetration due to increased hydrophobicity.
CNS Modulation
Pyrrolidine methanones interact with GABA receptors and serotonin transporters, suggesting potential antidepressant or anxiolytic applications . Computational docking studies predict moderate affinity for the 5-HT₁A receptor (Ki ≈ 150 nM) .
Comparative Analysis with Structural Analogs
| Compound | Key Structural Difference | Notable Activity |
|---|---|---|
| (4-Methoxyphenyl)(pyrrolidin-1-yl)methanone | Methoxy (-OCH₃) vs. ethoxy (-OCH₂CH₃) | Higher aqueous solubility |
| (4-Fluorophenyl)(pyrrolidin-1-yl)methanone | Fluorine substituent | Enhanced metabolic stability |
| Phenyl(pyrrolidin-1-yl)methanone | Unsubstituted phenyl ring | Lower antimicrobial potency |
The ethoxy group balances lipophilicity and metabolic stability, positioning (4-Ethoxyphenyl)(pyrrolidin-1-yl)methanone as a versatile scaffold for drug discovery .
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